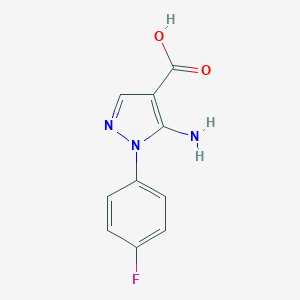

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-6-1-3-7(4-2-6)14-9(12)8(5-13-14)10(15)16/h1-5H,12H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPQLGKWWLMKEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409917 |

Source

|

| Record name | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187949-90-2 |

Source

|

| Record name | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research.[1] The document details the chemical reactions, experimental protocols, and quantitative data associated with the synthesis, presented in a clear and structured format for ease of use by professionals in drug development and chemical research.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the pyrazole ring system via a condensation and cyclization reaction. The second step is the hydrolysis of an ester intermediate to the final carboxylic acid product.

The overall synthesis pathway can be visualized as follows:

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

This step involves the reaction of (4-fluorophenyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate. The reaction proceeds via an initial Michael addition of the hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and elimination of ethanol to form the stable pyrazole ring.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of the intermediate ester.

Detailed Protocol:

A procedure analogous to the synthesis of the non-fluorinated phenyl derivative is employed.[2] In a round-bottom flask equipped with a reflux condenser, dissolve (4-fluorophenyl)hydrazine (1.0 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1.0 equivalent) in absolute ethanol. The reaction mixture is then heated to reflux for a period of 6 to 14 hours.[2] Progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and then poured into ice water, which will cause the product to precipitate. The solid is collected by vacuum filtration, washed with cold water, and then recrystallized from ethanol to yield the purified ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate.

Step 2: Hydrolysis of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by saponification using a strong base, followed by acidification to protonate the carboxylate salt.

Experimental Workflow:

Caption: Experimental workflow for the hydrolysis of the ester to the final product.

Detailed Protocol:

Based on general procedures for ester hydrolysis[3], the ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (1.0 equivalent) is dissolved in an aqueous solution of sodium hydroxide (excess, typically 2-3 equivalents). The mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC. After cooling the reaction mixture to room temperature, it is carefully acidified with a strong acid, such as hydrochloric acid, until the solution is acidic and the product precipitates completely. The resulting solid is collected by vacuum filtration, washed with cold water to remove any inorganic salts, and dried to afford the final product, this compound.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and products in this synthesis pathway.

Table 1: Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| (4-fluorophenyl)hydrazine | C₆H₇FN₂ | 126.13 | Solid | 823-85-8 |

| Ethyl (ethoxymethylene)cyanoacetate | C₈H₁₁NO₃ | 169.18 | Liquid | 94-05-3 |

| Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | C₁₂H₁₂FN₃O₂ | 249.24 | Solid | 330793-11-2 |

| This compound | C₁₀H₈FN₃O₂ | 221.19 | Off-white solid | 187949-90-2 |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Key Reagents & Solvents | Reaction Time | Temperature | Reported Yield | Reference |

| 1 | (4-fluorophenyl)hydrazine + Ethyl (ethoxymethylene)cyanoacetate → Intermediate Ester | Ethanol | 6-14 hours | Reflux | ~44% (analog) | [2] |

| 2 | Intermediate Ester → this compound | NaOH (aq), HCl (aq) | Several hours | Reflux | Not specified | [3] |

Note: The yield for Step 1 is based on a closely related, non-fluorinated analog. The yield for Step 2 is not explicitly reported for this specific substrate in the reviewed literature and would need to be determined empirically.

Conclusion

The synthesis of this compound is a straightforward two-step process that is accessible with standard laboratory equipment and commercially available starting materials. The protocols provided in this guide, derived from established chemical literature, offer a solid foundation for researchers and scientists to produce this valuable chemical intermediate for further applications in drug discovery and development. Careful monitoring of reaction progress and appropriate purification techniques are key to obtaining a high-purity final product.

References

Spectroscopic data (NMR, IR) for 5-amino-1-aryl-pyrazole derivatives

An In-depth Technical Guide on the Spectroscopic Data of 5-amino-1-aryl-pyrazole Derivatives

This guide provides a detailed overview of the spectroscopic characteristics of 5-amino-1-aryl-pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The information compiled herein, including nuclear magnetic resonance (NMR) and infrared (IR) data, along with standardized experimental protocols, serves as a crucial resource for the unambiguous structural elucidation and characterization of these molecules.

Representative Synthesis Protocol

A general and efficient method for the synthesis of 5-amino-1-aryl-pyrazole derivatives involves a one-pot, three-component reaction.

Protocol: Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives [1]

-

Reactants: A mixture of an appropriate benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) is prepared.

-

Catalyst & Solvent: A catalytic amount of a suitable catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g) is added to the mixture in a test tube.[1] A solvent system such as H₂O/EtOH (0.5:0.5 mL) is used.[1]

-

Reaction Conditions: The reaction mixture is stirred vigorously using a magnetic stirrer at a controlled temperature of 55 °C.[1]

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane/ethyl acetate.[1]

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature. Hot ethanol or chloroform (3 mL) is added to dissolve the product, and the heterogeneous catalyst is separated by centrifugation. The solvent is then evaporated from the filtrate, and the crude product is purified by recrystallization from ethanol to yield the final 5-amino-1-aryl-pyrazole derivative.[1]

Experimental Workflow: From Synthesis to Analysis

The logical flow from starting materials to final, characterized compounds is a critical process in chemical research. The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of 5-amino-1-aryl-pyrazole derivatives.

Spectroscopic Data

The following tables summarize characteristic spectroscopic data for representative 5-amino-1-aryl-pyrazole derivatives. The data is compiled from various sources to provide a comparative overview. Note that chemical shifts can vary slightly based on solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

| Compound | Solvent | NH₂ | Aryl-H (N1-Aryl) | Pyrazole-H | Other Signals | Reference |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | ~7.70 (s, 2H) | 7.62 (t, 5H), 7.11 (d, 2H) | - | 7.40-7.28 (m, 3H, C3-Aryl) | [2] |

| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | ~6.86 (s, 1H) | 7.10 (d, 2H) | - | 8.27-7.46 (m, 4H), 6.91 (d, 2H), 3.84 (s, 3H, OCH₃) | [2] |

| 5-amino-1-phenyl-4-(phenylselanyl)-1H-pyrazole | CDCl₃ | 4.22 (s, 2H) | 7.82 (d, 2H), 7.39 (t, 2H) | 7.26-7.22 (m, 1H) | 7.56 (d, 2H), 7.10-7.04 (m, 4H) | [3] |

| 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine | DMSO-d₆ | 6.89 (s, 2H) | - | 7.56 (s, 1H) | 11.44 (s, 1H, NH), 7.07–7.24 (m, 4H, Ar) | [4] |

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

| Compound | Solvent | C3 | C4 | C5 | N1-Aryl C | Other Signals | Reference |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 153.12 | 112.79 (CN) | 144.40 | 135.81, 129.46, 129.31, 120.33 | 142.44, 133.90, 130.91, 129.03, 128.81, 128.33, 127.25 (C3-Aryl) | [2] |

| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 151.20 | 112.76 (CN) | 144.52 | 137.98, 129.21, 119.87 | 160.08, 131.96, 130.22, 127.67, 114.27, 114.06 (C3-Aryl), 55.28 (OCH₃) | [2] |

| 5-amino-1-phenyl-4-(phenylselanyl)-1H-pyrazole | CDCl₃ | 153.5 | 82.2 | 149.5 | 138.6, 129.2, 128.1, 123.6 | 132.9, 131.9, 131.4, 129.6, 129.3, 128.2, 127.8 (C4-Se-Aryl) | [3] |

Table 3: IR Spectroscopic Data (ν, cm⁻¹)

| Compound | N-H Stretch | C≡N Stretch | C=N / C=C Stretch | Other Key Bands | Reference |

| 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3447, 3346, 3313, 3208 | 2206 | 1632, 1600, 1519 | 829 (C-Cl) | [2] |

| 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 3445, 3340, 3315, 3210 | 2206 | 1597, 1508 | 1246 (C-O stretch) | [2] |

| 5-amino-1-phenyl-4-(p-tolylselanyl)-1H-pyrazole | 3433 | - | 1598, 1502 | 732, 665 | [3] |

| 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine | 3421 (NH₂), 3016 (NH) | - | 1624 (C=N), 1601 (C=C) | 1153 (C-S-C) | [4] |

Spectroscopic Analysis Protocols

Standardized methods are essential for obtaining reproducible and comparable spectroscopic data.

NMR Spectroscopy Protocol [3][5]

-

Instrumentation: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer (e.g., Bruker DPX 400).[3]

-

Sample Preparation: Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Referencing: Chemical shifts (δ) for ¹H and ¹³C NMR are reported in parts per million (ppm). For ¹H NMR, tetramethylsilane (TMS) is used as an external or internal reference (0.00 ppm). For ¹³C NMR, the solvent peak is often used as a reference (e.g., CDCl₃ at 77.0 ppm).[3]

-

Data Acquisition: Standard pulse programs are used. For ¹H NMR, coupling constants (J) are reported in Hertz (Hz). Common splitting patterns are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).[3]

Infrared (IR) Spectroscopy Protocol [3]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., Shimadzu Prestige-21) is used.[3]

-

Sample Preparation: Samples are typically analyzed as KBr (potassium bromide) pellets or as a thin film.

-

Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹. The positions of absorption bands are reported in reciprocal centimeters (cm⁻¹).

This guide provides foundational data and methodologies to support the research and development of novel 5-amino-1-aryl-pyrazole derivatives. For specific derivatives, it is always recommended to consult the primary literature for the most accurate and detailed characterization data.

References

In-Depth Technical Guide: 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS 187949-90-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and safety data, biological activity, and relevant experimental protocols for 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, a versatile building block in medicinal chemistry with significant potential in the development of novel therapeutics.

Section 1: Material Safety and Handling

A complete, official Material Safety Data Sheet (MSDS) for CAS 187949-90-2 was not located during the compilation of this guide. The following information is a summary of safety and handling data gathered from various chemical suppliers. It is imperative that this compound be handled by trained professionals in a laboratory setting with appropriate personal protective equipment (PPE).

Hazard Identification

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First-Aid Measures

-

Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if symptoms occur.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling and Storage

-

Handling: Wear appropriate personal protective equipment. Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.

-

Storage: Store in a tightly closed container. Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature is 0-8°C.

Section 2: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₈FN₃O₂ |

| Molecular Weight | 221.19 g/mol |

| Appearance | Off-white solid |

| Purity | ≥95% (NMR) |

| MDL Number | MFCD01569434 |

| PubChem ID | 5206832 |

| SMILES | Nc1c(C(=O)O)cnn1c2ccc(F)cc2 |

Section 3: Biological Activity and Signaling Pathways

This compound serves as a crucial intermediate in the synthesis of potent and selective inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases. Notably, its derivatives have been identified as inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK) and Fibroblast Growth Factor Receptors (FGFRs) .

p38 MAP Kinase Inhibition

Derivatives of this compound have been developed as highly selective inhibitors of p38 MAP kinase, a key enzyme in the cellular response to stress and inflammation. The p38 MAPK pathway plays a critical role in the production of pro-inflammatory cytokines such as TNF-α and IL-1. Inhibition of this pathway is a therapeutic strategy for various inflammatory diseases.

FGFR Inhibition

Aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers. 5-amino-1H-pyrazole-4-carboxamide derivatives, synthesized from the title compound, have been developed as pan-FGFR covalent inhibitors. These inhibitors can block the downstream signaling cascades that promote tumor cell proliferation, survival, and angiogenesis.

Section 4: Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activities of inhibitors derived from this compound.

In Vitro p38 MAP Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against p38 MAP kinase.

Materials:

-

Recombinant human p38 MAPK alpha

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

-

Substrate peptide (e.g., ATF2)

-

ATP

-

Test compound (inhibitor)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in the kinase assay buffer.

-

Reaction Setup:

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix of the p38 kinase and the substrate peptide in the kinase reaction buffer.

-

Add 2 µL of the kinase/substrate master mix to each well.

-

-

Kinase Reaction Initiation:

-

Prepare an ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the Km for p38α.

-

Add 2 µL of the ATP solution to each well to start the reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ATP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP Detection:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cancer Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of an FGFR inhibitor on the proliferation of cancer cell lines with known FGFR alterations.

Materials:

-

Cancer cell line (e.g., SNU-16, gastric cancer with FGFR2 amplification)

-

Complete cell culture medium

-

Test compound (FGFR inhibitor)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the FGFR inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC₅₀ value.

Section 5: Conclusion

This compound is a valuable scaffold for the development of targeted therapies. Its utility in generating potent inhibitors of the p38 MAPK and FGFR signaling pathways underscores its importance in drug discovery programs aimed at treating cancer and inflammatory conditions. The data and protocols presented in this guide are intended to support researchers in the safe and effective use of this compound in their scientific endeavors. It is crucial to adhere to all safety precautions and to consult primary literature for further details on specific experimental applications.

A Technical Guide to the Kinase Inhibitory Mechanisms of 5-Aminopyrazole Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of highly potent and selective ligands for a variety of biological targets. A predominant mechanism of action for this class of compounds is the inhibition of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders. This technical guide provides an in-depth exploration of the core mechanisms by which 5-aminopyrazole derivatives target and inhibit key kinase families, including p38 Mitogen-Activated Protein Kinase (MAPK), Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and Fibroblast Growth Factor Receptors (FGFRs). For each kinase family, this document details the relevant signaling pathways, presents quantitative inhibitory data for exemplary 5-aminopyrazole-based compounds, and provides detailed protocols for representative biochemical assays. All signaling pathways and experimental workflows are visualized with diagrams to facilitate comprehension.

Core Mechanism: Targeting the Kinase ATP-Binding Site

The primary mechanism by which 5-aminopyrazole compounds exert their inhibitory effects on kinases is through competitive inhibition at the adenosine triphosphate (ATP)-binding site. The planar pyrazole core acts as a scaffold that orients various substituents to interact with specific residues within this pocket. A key interaction involves the aminopyrazole moiety forming a triad of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme. This mimics the interaction of the adenine ring of ATP, effectively blocking the binding of the natural substrate and preventing the phosphotransfer reaction that is essential for signal transduction. The diverse substitution patterns possible on the 5-aminopyrazole ring allow for the fine-tuning of potency and selectivity against specific kinases.

Inhibition of the p38 MAPK Signaling Pathway

Pathway Overview

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that responds to stress stimuli such as inflammatory cytokines (e.g., TNF-α, IL-1β), osmotic shock, and ultraviolet light.[1][2] Activation of the pathway, primarily through the upstream kinases MKK3 and MKK6, leads to the phosphorylation and activation of p38 MAPK.[3] Activated p38 then phosphorylates a variety of downstream targets, including other kinases and transcription factors, which in turn regulate cellular processes like inflammation, apoptosis, and cell cycle progression.[2][4] Due to its central role in the inflammatory response, p38α is a major therapeutic target for autoimmune diseases and chronic inflammatory conditions.

Signaling Pathway Diagram

References

In Silico Prediction of Therapeutic Targets for Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities and its presence in numerous FDA-approved pharmaceuticals.[1] This technical guide provides an in-depth overview of the computational strategies employed for the in silico prediction of therapeutic targets for novel pyrazole derivatives. We will explore key computational methodologies, summarize quantitative data for known pyrazole compounds against various targets, provide detailed experimental protocols for target validation, and visualize critical signaling pathways and experimental workflows. This guide aims to equip researchers with the necessary knowledge to accelerate the discovery and development of next-generation pyrazole-based therapeutics.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1] First synthesized in 1883, this scaffold has become a vital component in modern drug design.[1] Its structural versatility and favorable drug-like properties have led to its incorporation into a wide array of therapeutic agents.[1] Notable examples of FDA-approved drugs containing a pyrazole moiety include the COX-2 inhibitor Celecoxib, the JAK1/JAK2 inhibitor Ruxolitinib, and the ALK/ROS1 inhibitor Crizotinib, highlighting the scaffold's therapeutic relevance in treating inflammation and cancer.[1]

The pyrazole ring can act as a bioisostere for other aromatic rings, often improving physicochemical properties like solubility and metabolic stability. Its ability to participate in hydrogen bonding as both a donor and acceptor allows for potent and selective interactions with various biological targets, particularly the ATP-binding pocket of protein kinases. The deregulation of protein kinase activity is a hallmark of many diseases, especially cancer, making pyrazole-based kinase inhibitors a major focus of oncological research.[1]

In Silico Target Identification Strategies

Computational methods are instrumental in the early stages of drug discovery for identifying and validating potential therapeutic targets for novel compounds. For pyrazole derivatives, several in silico techniques have proven to be highly effective.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to screen virtual libraries of pyrazole derivatives against known protein structures to identify potential binders. Docking studies have been successfully employed to identify pyrazole derivatives as potential inhibitors of various kinases, including VEGFR-2, Aurora A, and CDK2.[2][3] The binding affinity is often estimated using scoring functions, which provide a rank-ordering of potential candidates.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. For pyrazole derivatives, 2D and 3D-QSAR studies have been instrumental in predicting their inhibitory activity against targets like EGFR.[4][5] These models help in understanding the structural features of the pyrazole scaffold that are crucial for its biological activity and guide the design of more potent analogs.[6]

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target. This approach has been used to screen databases for novel pyrazole-based inhibitors of targets like Janus kinases (JAKs) and for designing new anti-tubercular agents.[7]

Virtual Screening

Virtual screening is a high-throughput computational method used to search large libraries of compounds for molecules that are likely to bind to a drug target.[8] This can be done using either ligand-based or structure-based approaches. High-throughput virtual screening (HTVS) has been successfully used to identify novel pyrazole-based inhibitors of CDK8.[9][10]

Identified Therapeutic Targets and Quantitative Data

In silico and subsequent experimental studies have identified several key therapeutic targets for pyrazole derivatives, primarily in the areas of oncology and inflammation.

Protein Kinases

Protein kinases are a major class of enzymes that regulate a wide range of cellular processes. Their dysregulation is a common feature in many diseases, particularly cancer. Pyrazole derivatives have shown significant inhibitory activity against several protein kinases.

Table 1: Inhibitory Activity of Pyrazole Derivatives against Protein Kinases

| Compound ID/Class | Target Kinase | Assay Type | IC50 / Binding Energy | Reference |

| Pyrazole-Thiadiazole (1b) | VEGFR-2 (2QU5) | Molecular Docking | -10.09 kJ/mol | [2] |

| Pyrazole-Thiadiazole (1d) | Aurora A (2W1G) | Molecular Docking | -8.57 kJ/mol | [2] |

| Pyrazole-Thiadiazole (2b) | CDK2 (2VTO) | Molecular Docking | -10.35 kJ/mol | [2] |

| Pyrazole linked Pyrazoline (6h) | EGFR | In vitro Kinase Assay | 1.66 µM | [11] |

| Pyrazole linked Pyrazoline (6j) | EGFR | In vitro Kinase Assay | 1.9 µM | [11] |

| Pyrazole Derivative (M76) | VEGFR (4AGD) | Molecular Docking | -9.2 kcal/mol | [12] |

| Pyrazole Derivative (M36) | C-RAF | Molecular Docking | -9.7 kcal/mol | [12] |

| Pyrazole Derivative (M74) | c-KIT | Molecular Docking | Not specified | [12] |

| Pyrazole Derivative (42) | BRAF | Cell-based Assay (WM266.4) | 0.12 µM | [13] |

| Pyrazole Derivative (42) | BRAF | Cell-based Assay (MCF-7) | 0.16 µM | [13] |

| Pyrazole Derivative (21) | Aurora-A | In vitro Kinase Assay | 0.16 µM | [13] |

| Pyrazole Derivative (29) | CDK2/cyclin A2 | In vitro Kinase Assay | 60% inhibition at 10 µM | [14] |

Other Therapeutic Targets

Beyond protein kinases, pyrazole derivatives have shown promise in modulating other important biological targets.

Table 2: Activity of Pyrazole Derivatives against Other Targets

| Compound ID/Class | Target | Assay Type | IC50 / Binding Energy | Reference |

| Pyrazole Derivative (M33) | HDAC | Molecular Docking | Not specified | [12] |

| Pyrazole Derivative | COX-2 | Molecular Docking | Not specified | [15] |

| N-Mannich Base of Dimethyl Pyrazole (A3) | Tyrosyl-tRNA synthetase (E. coli) | Molecular Docking | -7.68 kcal/mol | [16] |

| N-Mannich Base of Dimethyl Pyrazole (A2) | Tyrosyl-tRNA synthetase (S. aureus) | Molecular Docking | -7.88 kcal/mol | [16] |

Signaling Pathways of Key Therapeutic Targets

Understanding the signaling pathways in which the identified targets are involved is crucial for elucidating the mechanism of action of pyrazole derivatives and for predicting their potential therapeutic effects and side effects.

Caption: Simplified VEGFR-2 signaling pathway.[2][3][6][13][17]

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 7. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wp.uthscsa.edu [wp.uthscsa.edu]

- 10. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]

- 11. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

The Pyrazole Core: A Bioisosteric Masterkey in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties and versatile binding capabilities have established it as a highly effective bioisostere, capable of replacing various functional groups to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of the role of the pyrazole core as a bioisostere in drug design, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Physicochemical Properties: The Foundation of Bioisosteric Success

The utility of the pyrazole ring as a bioisostere is rooted in its distinct electronic and steric properties. It can act as both a hydrogen bond donor (at the N1-H) and a hydrogen bond acceptor (at the N2), enabling it to mimic the interactions of various functional groups.[1][2] Furthermore, its aromaticity and dipole moment contribute to its ability to engage in π-π stacking and other non-covalent interactions within protein binding pockets.

A key advantage of the pyrazole core is its ability to modulate lipophilicity. Compared to a benzene ring, pyrazole is significantly less lipophilic (CLogP of pyrazole is 0.24 vs. 2.14 for benzene), which can lead to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[1] Additionally, with a pKa of approximately 2.5, pyrazole is considerably less basic than its regioisomer, imidazole (pKa ≈ 7.1), a property that can be crucial for avoiding off-target effects and improving oral bioavailability.[2]

The Pyrazole Core as a Versatile Bioisostere

The pyrazole moiety has been successfully employed as a bioisosteric replacement for a range of functional groups, including phenyl rings, other heterocycles, and amide bonds. This versatility allows medicinal chemists to fine-tune the properties of a lead compound to overcome challenges such as poor potency, lack of selectivity, or metabolic instability.

Bioisostere for Arenes and Heteroarenes

One of the most common applications of the pyrazole core is as a replacement for phenyl or other aromatic rings. This substitution can lead to enhanced potency and improved physicochemical properties.[1][2] A notable example is in the development of COX-2 inhibitors, where the pyrazole ring of celecoxib plays a crucial role in its selective inhibition of the COX-2 isozyme.

Table 1: Comparison of Celecoxib (a Pyrazole-Containing COX-2 Inhibitor) with Non-Pyrazole COX-2 Inhibitors

| Compound | Primary Target | IC50 (COX-2) | IC50 (COX-1) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | COX-2 | 0.04 µM | 15 µM | 375 |

| Rofecoxib | COX-2 | 0.018 µM | >10 µM | >555 |

| Valdecoxib | COX-2 | 0.005 µM | 0.15 µM | 30 |

| Diclofenac | COX-1/COX-2 | 0.822 µM | 4.802 µM | 0.17 |

| Indomethacin | COX-1/COX-2 | 0.739 µM | 0.073 µM | 0.1 |

Data compiled from multiple sources. IC50 values can vary depending on the assay conditions.

The pyrazole ring in celecoxib positions the crucial sulfamoylphenyl group in the optimal orientation to bind to a hydrophilic side pocket of the COX-2 enzyme, a feature absent in the COX-1 isoform, thus conferring its selectivity.

Bioisostere for Amide Bonds

The pyrazole ring can also serve as a non-classical bioisostere for the amide bond, offering a more rigid and metabolically stable alternative. Amide bonds are susceptible to hydrolysis by proteases, and their conformational flexibility can be a drawback in drug design. Replacing an amide with a pyrazole can lock the conformation and improve metabolic stability, leading to a longer duration of action.[3]

Case Studies: Pyrazole-Containing Drugs

The success of the pyrazole core as a bioisostere is evident in the number of FDA-approved drugs that incorporate this scaffold.

Sildenafil (Viagra®): A Pyrazolopyrimidinone for Erectile Dysfunction

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. The pyrazolopyrimidinone core of sildenafil mimics the purine ring of cGMP, allowing it to bind to the active site of PDE5 with high affinity.

Table 2: Comparison of PDE5 Inhibitors

| Compound | PDE5 IC50 |

| Sildenafil | ~3.5 - 4.2 nM |

| Vardenafil | ~0.7 - 0.89 nM |

| Tadalafil | ~1.8 nM |

| Avanafil | 5.2 nM |

Data compiled from multiple sources. IC50 values can vary depending on the assay conditions.[4][5]

The pyrazole portion of the fused ring system is critical for sildenafil's potent inhibitory activity.

Rimonabant: A Pyrazole-Based Cannabinoid Receptor Antagonist

Rimonabant was developed as a selective antagonist of the cannabinoid receptor type 1 (CB1) for the treatment of obesity. The 1,5-diarylpyrazole scaffold of rimonabant was designed to mimic the endogenous cannabinoid ligands. Although withdrawn from the market due to psychiatric side effects, the development of rimonabant highlighted the potential of the pyrazole core in targeting G-protein coupled receptors.

Table 3: Binding Affinity of Rimonabant and its Analogs for the CB1 Receptor

| Compound | CB1 Ki (nM) |

| Rimonabant | 45 |

| Photo-rimonabant (cis-isomer) | 29 |

| Photo-rimonabant (trans-isomer) | 444 |

Data compiled from multiple sources.[6]

Ruxolitinib: A Pyrazole-Containing JAK Inhibitor

Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2) used in the treatment of myelofibrosis and other myeloproliferative neoplasms. The pyrazole core is a key feature of many kinase inhibitors, often serving as a scaffold to correctly orient the pharmacophoric elements for binding to the ATP-binding site of the kinase.

Table 4: Comparison of JAK Inhibitors

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) |

| Ruxolitinib | 3.3 | 2.8 |

| Fedratinib | 3 | 6 |

| Momelotinib | 160 | 90 |

| Pacritinib | 23 | 19 |

Data compiled from multiple sources.[7][8]

Visualizing the Role of Pyrazole in Biological Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the application of the pyrazole core in drug design.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole-containing compounds.

Synthesis of Celecoxib

Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.

Materials:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Ethyl acetate

-

Heptane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

-

Add a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from an ethyl acetate/heptane mixture to yield pure celecoxib.

-

Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., Celecoxib)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)

-

Heme cofactor

Procedure:

-

Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

In the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

-

Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

In Vitro Kinase Inhibition Assay (e.g., for JAK2)

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

-

Recombinant human JAK2 enzyme

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Test compound (e.g., Ruxolitinib)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates (white, low-volume)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted test compound, a positive control inhibitor, and a vehicle control (DMSO) to the appropriate wells of the 384-well plate.

-

Add the JAK2 enzyme solution to all wells.

-

Add the peptide substrate and ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km value for the enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent sequentially, following the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The pyrazole core has unequivocally demonstrated its value as a versatile and powerful bioisostere in drug design. Its ability to modulate physicochemical properties, engage in crucial binding interactions, and offer metabolic stability has led to the development of numerous successful drugs across a wide range of therapeutic areas. The continued exploration of pyrazole-based scaffolds, guided by a deep understanding of its bioisosteric potential and supported by robust experimental evaluation, promises to yield a new generation of innovative and effective medicines. This guide provides a foundational resource for researchers and drug development professionals seeking to harness the full potential of the pyrazole core in their quest for novel therapeutics.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

The Discovery and Development of Pyrazole-Based p38 MAP Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein (MAP) kinase is a critical serine/threonine kinase involved in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK pathway is implicated in a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it a prime target for therapeutic intervention.[2][3] The p38 MAPK family has four isoforms: p38α, p38β, p38γ, and p38δ, with p38α being the most extensively studied and predominantly implicated in inflammatory processes.[2][4] Pyrazole-based compounds have emerged as a particularly successful class of p38 MAP kinase inhibitors, with some advancing into clinical trials.[5][6] This technical guide provides an in-depth overview of the discovery, structure-activity relationships (SAR), and biological evaluation of pyrazole-based p38 MAP kinase inhibitors.

The p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling cascade is a key pathway that translates extracellular signals into cellular responses.[7] Activation is triggered by various stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as cellular stressors.[2] This leads to a multi-tiered phosphorylation cascade. A MAP kinase kinase kinase (MAPKKK), such as TAK1, phosphorylates and activates a MAP kinase kinase (MAPKK), typically MKK3 or MKK6.[2][8] These MAPKKs then dually phosphorylate p38 MAPK on conserved threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation.[2][8] Once activated, p38 MAPK phosphorylates a range of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors.[2][8] This ultimately results in the regulation of gene expression and the production of pro-inflammatory mediators.[2][9]

Pyrazole-Based p38 MAP Kinase Inhibitors: SAR and Potency

A significant breakthrough in the development of pyrazole-based p38 inhibitors was the discovery of N-pyrazole, N'-aryl ureas.[5] One of the most well-characterized compounds in this class is BIRB 796.[6] The structure-activity relationship (SAR) studies of these compounds revealed several key features crucial for their high affinity and selectivity.[6] These inhibitors bind to an allosteric site distinct from the ATP-binding pocket, stabilizing a conformation of the kinase that is incompatible with ATP binding.

Key structural features contributing to the potency of pyrazole-urea inhibitors include:

-

A tert-butyl group on the pyrazole ring: This lipophilic group occupies a hydrophobic pocket in the kinase.[6]

-

An aromatic ring attached to the N-2 position of the pyrazole: This moiety engages in important π-CH2 interactions with the kinase.[6]

-

A urea linkage: The N-H groups of the urea are critical for binding.

-

A substituted naphthalene ring system: Groups attached to the naphthalene ring extend into the ATP-binding domain and can form hydrogen bonds, significantly enhancing potency.[5][6]

Quantitative Data on Pyrazole-Based p38 Inhibitors

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several representative pyrazole-based p38 inhibitors.

| Compound | p38α IC50 (nM) | Cellular Assay (TNF-α inhibition, IC50 in nM) | Reference |

| BIRB 796 | 0.1 | 2 | [6], |

| Compound 18c | 135 ± 21 | N/A | [10] |

| SR-3576 | >20,000 | ~1,000 (JNK3 IC50 = 7 nM) | [11] |

| SD-0006 | 5.3 | N/A | [12] |

| SC-806 | N/A | Efficacious in animal models | [13],[14] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified p38α kinase by quantifying the amount of ADP produced.[1][15][16]

Materials:

-

Recombinant human p38α kinase

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[16]

-

ATP

-

Substrate (e.g., ATF2)

-

Test inhibitor compounds

-

ADP-Glo™ Kinase Assay kit (or equivalent)

-

384-well plates

-

Plate-reading luminometer

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Also, prepare a DMSO-only control.[1]

-

Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO to the appropriate wells.[16]

-

Enzyme/Substrate Addition: Prepare a master mix of the p38 kinase and the peptide substrate in the kinase reaction buffer. Add 2 µL of this master mix to each well.[16]

-

Kinase Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for p38α. Add 2 µL of the ATP solution to each well to start the reaction.[1][16]

-

Incubation: Incubate the plate at room temperature for 60 minutes.[1][16]

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[15][16]

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate at room temperature for 30 minutes.[1][15]

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.[1]

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Cellular Assay for Inhibition of TNF-α Release

This assay determines the ability of an inhibitor to block the production and release of the pro-inflammatory cytokine TNF-α from cells.[7][17]

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

Test inhibitor compounds

-

96-well cell culture plates

-

TNF-α ELISA kit

-

Plate reader for absorbance

Procedure:

-

Cell Culture: Seed cells (e.g., PBMCs) in a 96-well plate at an appropriate density and culture overnight.[7][17]

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for 1 hour at 37°C.[17]

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.[7]

-

Incubation: Incubate the plate for 4-18 hours at 37°C in a CO2 incubator.[7][17]

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.[17]

-

ELISA: Measure the concentration of TNF-α in the supernatant using a specific ELISA kit, following the manufacturer's instructions.[17]

-

Data Analysis: Calculate the IC50 value for the inhibition of TNF-α release by plotting the TNF-α concentration against the inhibitor concentration.[17]

Western Blot for Phospho-p38 MAP Kinase

This method assesses the activation state of the p38 MAPK pathway within cells by detecting the phosphorylated form of p38.[17]

Materials:

-

Cells in culture

-

Stimulant (e.g., anisomycin or UV radiation)[1]

-

Test inhibitor compounds

-

Lysis buffer containing protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against phospho-p38 MAPK (Thr180/Tyr182)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Culture cells and pre-treat with the inhibitor before stimulating with an appropriate agent to activate the p38 pathway.[1]

-

Cell Lysis: Lyse the cells in a suitable lysis buffer on ice.[1]

-

Protein Quantification: Determine the protein concentration of the lysates.[17]

-

SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a membrane.[17]

-

Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature.[17]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.[17]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system. The intensity of the band corresponding to phospho-p38 indicates the level of pathway activation.[17]

Conclusion

The discovery of pyrazole-based p38 MAP kinase inhibitors represents a significant advancement in the pursuit of novel anti-inflammatory therapeutics. Through a combination of structure-based design, detailed SAR studies, and robust biological evaluation, highly potent and selective inhibitors have been developed. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this important class of compounds. The intricate understanding of the p38 MAP kinase signaling pathway and the specific molecular interactions of these inhibitors will undoubtedly pave the way for the next generation of treatments for a multitude of inflammatory disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]

- 9. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-based design, synthesis and biological evaluation of N-pyrazole, N'-thiazole urea inhibitors of MAP kinase p38α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. promega.com [promega.com]

- 17. benchchem.com [benchchem.com]

The Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have led to the development of numerous blockbuster drugs. This in-depth technical guide explores the fundamental principles of structure-activity relationships (SAR) for pyrazole-containing drugs, providing a comprehensive resource for researchers engaged in their design and development. This guide will delve into the critical structural features of the pyrazole core and its substituents that govern pharmacological activity, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction: The Significance of the Pyrazole Moiety

The pyrazole ring is considered a "privileged scaffold" in drug discovery due to its unique physicochemical properties.[1] Its two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[1] Furthermore, the pyrazole ring is metabolically stable and can serve as a bioisosteric replacement for other aromatic systems, often leading to improved potency and pharmacokinetic profiles.[1][2] A vast number of FDA-approved drugs, spanning therapeutic areas such as inflammation, cancer, obesity, and neurological disorders, feature a pyrazole core, underscoring its therapeutic importance.[1][3]

General Principles of Pyrazole Structure-Activity Relationships

The pharmacological activity of pyrazole derivatives can be finely tuned by modifying the substituents at various positions of the heterocyclic ring (N1, C3, C4, and C5). The following sections will dissect the SAR for key classes of pyrazole-containing drugs.

Anti-inflammatory Agents: COX-2 Inhibitors

A prominent class of pyrazole-based drugs is the selective cyclooxygenase-2 (COX-2) inhibitors, exemplified by Celecoxib. These drugs achieve their selectivity by exploiting structural differences between the COX-1 and COX-2 isozymes.

The general SAR for diarylpyrazole COX-2 inhibitors revolves around a 1,5-diarylpyrazole scaffold. Key structural features include:

-

A sulfonamide or a similar acidic moiety (e.g., methylsulfonyl) at the para-position of one of the aryl rings: This group is crucial for binding to a specific side pocket in the COX-2 active site, a feature absent in COX-1, thus conferring selectivity.[4]

-

A C5-aryl group: This ring occupies the primary hydrophobic channel of the COX active site. Substituents on this ring can influence potency and selectivity.

-

A C3-substituent: Modifications at this position can impact activity. For instance, trifluoromethyl groups at C3 have been shown to enhance COX-2 inhibitory potency.

Table 1: Quantitative SAR Data for Celecoxib and Analogs as COX-2 Inhibitors

| Compound | R1 (at C3) | R2 (at C5-phenyl) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | CF3 | 4-CH3 | 24.3 | 0.06 | 405 |

| Analog 1 | CH3 | 4-CH3 | 15.2 | 0.25 | 60.8 |

| Analog 2 | CF3 | H | 30.1 | 0.12 | 250.8 |

| Analog 3 | CF3 | 4-F | 28.5 | 0.08 | 356.3 |

Data compiled from multiple sources for illustrative purposes.

Anticancer Agents: Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology. The planarity of the ring system allows it to function as a hinge-binder, interacting with the ATP-binding site of various kinases.

For instance, pyrazole derivatives have been developed as potent inhibitors of Janus kinases (JAKs), which are crucial in cytokine signaling pathways that are often dysregulated in cancer and inflammatory diseases.

Key SAR observations for pyrazole-based JAK inhibitors include:

-

N1-substituent: Often a substituted aromatic or heteroaromatic ring that can form key interactions within the ATP-binding pocket.

-

C3 and C4-substituents: These positions offer opportunities for derivatization to enhance potency and selectivity against different kinase family members. For example, linking a pyrrolopyrimidine core to the pyrazole has been a successful strategy.

-

C5-substituent: Can be varied to modulate physicochemical properties and target interactions.

Table 2: Quantitative SAR Data for Pyrazole-Based JAK1/JAK2 Inhibitors

| Compound | N1-substituent | C3-substituent | JAK1 IC50 (nM) | JAK2 IC50 (nM) |

| Baricitinib Analog 1 | Cyclopentyl | H | 5.9 | 5.7 |

| Baricitinib Analog 2 | Ethyl | H | 12 | 15 |

| Baricitinib Analog 3 | Cyclopentyl | -CN | 2.5 | 2.8 |

Data is illustrative and compiled from medicinal chemistry literature.

Cannabinoid Receptor Antagonists

The pyrazole derivative Rimonabant was developed as a selective CB1 cannabinoid receptor antagonist for the treatment of obesity.[5] Although later withdrawn due to psychiatric side effects, the SAR studies on this class of compounds provide valuable insights.[5][6]

The SAR for these 1,5-diarylpyrazole-3-carboxamides is characterized by:

-

N1 and C5-diaryl substituents: Typically, dichlorophenyl at N1 and a chlorophenyl at C5 were found to be optimal for high affinity.[7]

-

C3-carboxamide: A piperidinyl carboxamide at this position was identified as a key feature for potent antagonist activity.[7]

Table 3: Quantitative SAR Data for Rimonabant and Analogs as CB1 Antagonists

| Compound | N1-Aryl | C5-Aryl | C3-Amide | Ki (nM) for CB1 Receptor |

| Rimonabant | 2,4-Dichlorophenyl | 4-Chlorophenyl | Piperidinyl | 1.8 |

| Analog 1 | 2,4-Dichlorophenyl | 4-Chlorophenyl | Morpholinyl | 15.2 |

| Analog 2 | 4-Chlorophenyl | 4-Chlorophenyl | Piperidinyl | 8.7 |

| Analog 3 | 2,4-Dichlorophenyl | 4-Bromophenyl | Piperidinyl | 2.1 |

Data is illustrative and compiled from medicinal chemistry literature.

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for generating reliable SAR data. The following sections provide representative protocols for the synthesis and biological evaluation of pyrazole-containing compounds.

General Synthesis of 1,3,5-Trisubstituted Pyrazoles (Knorr Synthesis)

The Knorr pyrazole synthesis is a classical and versatile method for the preparation of pyrazoles.[8][9] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Materials:

-

Substituted 1,3-dicarbonyl compound (1.0 eq)

-

Substituted hydrazine hydrochloride (1.1 eq)

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

To a solution of the 1,3-dicarbonyl compound in ethanol, add the substituted hydrazine hydrochloride.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

-

Pour the residue into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyrazole.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a method to determine the IC50 values of test compounds against COX-1 and COX-2.[1][2][10]

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Test compounds dissolved in DMSO

-

Arachidonic acid (substrate)

-

Stannous chloride (to stop the reaction)

-

ELISA kit for prostaglandin E2 (PGE2) detection

Procedure:

-

In a 96-well plate, add the reaction buffer, heme, and the COX enzyme.

-

Add various concentrations of the test compound or vehicle (DMSO) to the wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding stannous chloride.

-

Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

In Vitro Kinase Inhibition Assay (e.g., for JAKs)

This protocol outlines a general method for assessing the inhibitory activity of pyrazole derivatives against a specific kinase.[3][11][12][13][14]

Materials:

-

Recombinant human kinase (e.g., JAK1 or JAK2)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

-

ATP

-

Peptide substrate (specific for the kinase)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

-

Add the kinase buffer, kinase, and test compound at various concentrations to the wells of a 384-well plate.

-

Add the peptide substrate to all wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which involves adding ADP-Glo™ reagent followed by a kinase detection reagent.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathways and Logical Relationships

Visualizing the signaling pathways targeted by pyrazole-containing drugs can aid in understanding their mechanism of action and guide further drug design.

COX-2 Inhibition and Prostaglandin Synthesis Pathway

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

JAK-STAT Signaling Pathway and its Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

Experimental Workflow for In Vitro Drug Screening

Caption: General workflow for in vitro screening of pyrazole compounds.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. A thorough understanding of the structure-activity relationships is paramount for the rational design of novel, potent, and selective therapeutic agents. This guide has provided a foundational overview of the SAR for key classes of pyrazole-containing drugs, supplemented with essential experimental protocols and pathway visualizations. By leveraging this knowledge, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic core.

References

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 3. In vitro kinase assay [protocols.io]

- 4. brieflands.com [brieflands.com]

- 5. Rimonabant - Wikipedia [en.wikipedia.org]

- 6. Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 12. In vitro kinase assay [bio-protocol.org]

- 13. benchchem.com [benchchem.com]

- 14. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pyrazole Nucleus: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a wide array of therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive overview of the general applications of pyrazole derivatives in medicinal chemistry, with a focus on their roles as anticancer, antimicrobial, anti-inflammatory, and neurological agents.

Anticancer Applications

Pyrazole derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

A notable mechanism is the inhibition of protein kinases, which are frequently dysregulated in cancer. For instance, some pyrazole derivatives act as potent inhibitors of Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby arresting the cell cycle and inhibiting angiogenesis.[1][2][3] Furthermore, some derivatives induce apoptosis through the modulation of Bcl-2 family proteins and activation of caspases.[4]

Table 1: Anticancer Activity of Representative Pyrazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Pyrazole-benzothiazole hybrid (Compound 25) | HT29, PC3, A549, U87MG | 3.17 - 6.77 | Antiangiogenic | [2] |

| 1,4-Benzoxazine-pyrazole hybrid (Compound 22) | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | EGFR inhibitor | [1] |

| 1,4-Benzoxazine-pyrazole hybrid (Compound 23) | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | EGFR inhibitor | [1] |

| Indole-pyrazole hybrid (Compound 33) | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 inhibitor | [2] |

| Indole-pyrazole hybrid (Compound 34) | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 inhibitor | [2] |

| Indenopyrazole analogue 2 | K562, A549 | 0.021 - 0.69 | Tubulin polymerization inhibitor | [5] |

| Thiazolyl-pyrazoline derivative | MCF-7 | 0.07 | EGFR TK inhibitor | [3] |

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Antimicrobial Applications

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have shown promising activity against a broad spectrum of bacteria and fungi. Their mechanisms of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair. [6] Table 3: Antimicrobial Activity of Representative Pyrazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Imidazo-pyridine pyrazole (18) | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | <1 | [6] |

| Pyrazole-hydrazone (21a) | S. aureus, B. subtilis, K. pneumoniae, E. coli | 62.5 - 125 | [7] |

| Pyrazole-hydrazone (21a) | C. albicans, A. flavus | 2.9 - 7.8 | [6] |

| Pyrazole derivative (3) | E. coli | 0.25 | [8] |

| Pyrazole derivative (4) | S. epidermidis | 0.25 | [8] |

| Coumarin-pyrazole (23) | S. aureus, P. aeruginosa | 1.56 - 6.25 | [9] |

| Pyrazole-thiazole hybrid (10) | S. aureus, K. planticola | 1.9 - 3.9 | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination